Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)-
Description
Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- (CAS synonym: 6,7-dibenzyloxy-4-chloroquinazoline), is a synthetic quinazoline derivative characterized by a chlorine atom at position 4 and benzyloxy (phenylmethoxy) groups at positions 6 and 7 . The benzyloxy substituents introduce steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding compared to smaller alkoxy groups.
Properties
IUPAC Name |
4-chloro-6,7-bis(phenylmethoxy)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-22-18-11-20(26-13-16-7-3-1-4-8-16)21(12-19(18)24-15-25-22)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFJQFRPEZFBJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C(=NC=N3)Cl)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Framework and Reactivity
The target compound features a quinazoline core substituted at positions 4, 6, and 7. The 4-chloro group is critical for subsequent nucleophilic displacement reactions, while the 6,7-bis(phenylmethoxy) substituents introduce steric bulk and electron-donating effects. These groups are typically introduced via O-alkylation or Ullmann-type coupling, though the sequence of substitutions depends on the starting material.
Synthetic Challenges
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Regioselectivity : Ensuring exclusive substitution at the 6 and 7 positions requires directing groups or protective strategies.
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Chlorination Efficiency : Converting a quinazolin-4(3H)-one precursor to the 4-chloro derivative often involves harsh reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Steric Hindrance : The bis(phenylmethoxy) groups may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
Two primary pathways emerge:
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Chlorination First : Starting with 4-chloroquinazoline, followed by 6,7-di-O-alkylation.
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Etherification First : Introducing phenylmethoxy groups to a quinazolin-4(3H)-one precursor before chlorination.
The latter approach is favored due to the stability of quinazolinones under alkylation conditions.
Detailed Synthetic Protocols
Preparation of 6,7-Bis(Phenylmethoxy)Quinazolin-4(3H)-One
Step 1: Di-O-Alkylation of a Dihydroxyquinazoline Precursor
A hypothetical route involves reacting 6,7-dihydroxyquinazolin-4(3H)-one with benzyl bromide in the presence of a base (e.g., K2CO3) in dimethylformamide (DMF):
Key Considerations :
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Excess benzyl bromide (2.2 equiv) ensures complete substitution.
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Reaction temperatures of 80–100°C for 12–24 hours are typical for O-alkylations.
Step 2: Purification
Crude product is isolated via precipitation in ice water, followed by recrystallization from ethanol or acetonitrile.
Chlorination at Position 4
Method A: Phosphorus Oxychloride (POCl3)
A 91% yield was reported for analogous 4-chloro-6,7-dimethoxyquinazoline using POCl3 in toluene at 120°C for 6.5 hours:
Conditions :
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Solvent: Toluene or sulfolane.
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Stoichiometry: 5–10 equiv POCl3.
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Workup: Neutralization with NaOH, extraction with chloroform.
Method B: Thionyl Chloride (SOCl2)
Thionyl chloride in DMF under reflux achieved 82% yield for 4-chloro-6,7-dimethoxyquinazoline:
Advantages : Faster reaction times (3–6 hours) compared to POCl3.
Comparative Analysis of Chlorination Methods
| Parameter | POCl3 Method | SOCl2 Method |
|---|---|---|
| Yield | 71–91% | 79–82% |
| Reaction Time | 6.5–24 hours | 3–6 hours |
| Solvent | Toluene, sulfolane | DMF, thionyl chloride |
| Workup Complexity | Moderate (distillation) | Simple (evaporation) |
Key Findings :
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POCl3 offers higher yields but requires careful handling of corrosive reagents.
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SOCl2 is preferable for time-sensitive syntheses despite marginally lower yields.
Optimization and Troubleshooting
Enhancing Etherification Efficiency
Mitigating Byproduct Formation
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Protective Groups : Temporary protection of the quinazoline N3 position with acetyl or tert-butoxycarbonyl (Boc) groups prevents unwanted N-alkylation.
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Low-Temperature Chlorination : Gradual addition of POCl3 at 0–5°C minimizes decomposition.
Scalability and Industrial Relevance
The patent WO2007138613A2 highlights the use of POCl3 in large-scale chlorinations, achieving 56–92% yields for structurally similar 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. Critical adaptations for kilogram-scale production include:
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4 position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can also modify the quinazoline ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-aminoquinazoline derivatives, while oxidation of the benzyloxy groups can produce benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Development
Targeted Cancer Therapies:
Quinazoline derivatives are primarily recognized for their potential in oncology. The compound is a key intermediate in the synthesis of several antineoplastic agents, including cabozantinib and tivozanib, which are used to treat various cancers such as non-small cell lung cancer and renal cell carcinoma . Its ability to inhibit tyrosine kinase enzymes, particularly epidermal growth factor receptors (EGFR), makes it a valuable candidate for the treatment of hyperproliferative disorders .
Mechanism of Action:
The mechanism involves blocking specific signaling pathways that lead to cancer cell proliferation. Studies indicate that quinazoline derivatives can significantly inhibit the growth of cancer cells by targeting various kinases involved in cellular signaling pathways .
Biochemical Research
Enzyme Inhibition Studies:
Quinazoline compounds are extensively used in biochemical research to investigate enzyme inhibition and receptor interactions. They help elucidate complex biological pathways and can serve as tools for studying diseases characterized by aberrant enzyme activity .
Case Study:
A recent study demonstrated that modifications at specific positions on the quinazoline core could enhance selectivity for vascular endothelial growth factor receptor (VEGFR-2), showcasing its potential in anti-angiogenic therapies . This highlights the versatility of quinazoline derivatives in targeting multiple pathways.
Agricultural Chemistry
Agrochemical Development:
Research has explored the use of quinazoline derivatives in developing agrochemicals aimed at enhancing crop resistance to pests and diseases. The compound's chemical properties make it suitable for formulating effective pesticides and herbicides .
Impact on Crop Yield:
Field trials have indicated that certain quinazoline-based agrochemicals can improve crop yield by providing better resistance against common agricultural pests, thus reducing reliance on traditional chemical treatments.
Material Science
Advanced Materials Formulation:
In material science, quinazoline derivatives are being investigated for their role in formulating advanced materials, including polymers and coatings. Their unique chemical structure allows for the development of materials with specific properties tailored for enhanced performance in various applications .
Example Applications:
These materials can be utilized in electronics, coatings that require specific thermal or mechanical properties, and even in biomedical applications where biocompatibility is crucial.
Diagnostic Applications
Imaging Techniques:
Researchers are exploring the potential of quinazoline derivatives as diagnostic agents that can improve imaging techniques in medical settings. Their ability to selectively bind to certain biological markers could enhance the specificity and sensitivity of imaging modalities such as PET and MRI .
Future Directions:
Further studies are required to optimize these compounds for clinical use, focusing on their pharmacokinetic profiles and safety profiles.
Summary Table: Applications of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)-
Mechanism of Action
The mechanism of action of Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated molecular weight based on formula C₁₈H₁₅ClN₂O₂.
Key Observations :
- Benzyloxy groups in the target compound reduce solubility compared to smaller alkoxy substituents (e.g., methoxyethoxy), as aromatic groups increase hydrophobicity .
- 2-Methoxyethoxy chains in analogs like erlotinib precursors improve water solubility and bioavailability, critical for drug delivery .
- Methoxy and methylenedioxy derivatives exhibit moderate-to-low solubility but retain planarity, facilitating DNA intercalation in cytotoxic applications .
Key Findings :
- The 2-methoxyethoxy analog is a key intermediate in erlotinib, a clinically approved EGFR inhibitor. Its substituents balance solubility and target affinity, enabling effective kinase inhibition .
- Methylenedioxy and dimethoxy derivatives show cytotoxic activity via DNA intercalation, but their rigid structures limit kinase selectivity .
- The benzyloxy variant’s bulky substituents may reduce enzymatic activity due to steric hindrance, though this remains speculative without direct data .
Key Insights :
- The 2-methoxyethoxy derivative is synthesized via efficient chlorination and nucleophilic substitution, enabling large-scale production for drug development .
- Benzyloxy derivatives likely require protective group strategies (e.g., benzyl ether formation), but synthetic details are undocumented in available literature .
Biological Activity
Quinazolines are a class of nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, Quinazoline, 4-chloro-6,7-bis(phenylmethoxy)- stands out for its potential therapeutic applications, particularly in oncology and anti-infective therapies. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives exhibit a wide range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Analgesic
- Antidiabetic
These activities are largely attributed to their ability to interact with various molecular targets such as kinases, which play crucial roles in cell signaling pathways related to cancer progression and other diseases .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is influenced by their structural modifications. The presence of substituents at specific positions on the quinazoline ring can enhance or diminish their efficacy. For instance, halogen substitutions at the C-4', C-5', and C-6' positions have been shown to significantly increase enzymatic activity against various kinases .
Table 1: Structure-Activity Relationship of Quinazoline Derivatives
| Compound | Substituent | Activity | IC50 (µM) |
|---|---|---|---|
| 1 | -Cl | VEGFR-2 Inhibition | 4 |
| 2 | -CH3 | VEGFR-2 Inhibition | 2 |
| 3 | -F | EGFR Inhibition | 6.87 |
| 4 | -Br | Anti-cancer | 5.12 |
Anticancer Activity
Quinazoline derivatives have shown promising results in inhibiting various cancer cell lines. For example, studies have demonstrated that compounds derived from quinazolines can induce apoptosis in cancer cells by targeting critical pathways such as the epidermal growth factor receptor (EGFR) pathway .
A notable study reported that a specific quinazoline derivative exhibited an IC50 value of 2 nM against VEGFR-2, indicating potent anti-tumor activity . Furthermore, another derivative was effective against multiple cancer types including pancreatic and breast cancers, showcasing its versatility as an anticancer agent .
Antimicrobial Activity
Research has also highlighted the effectiveness of quinazoline derivatives against Mycobacterium tuberculosis. Various studies have synthesized and tested different quinazolinone derivatives for their anti-tuberculosis properties, with some compounds showing significant activity against multi-drug resistant strains .
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, quinazolines possess anti-inflammatory and analgesic activities. These effects are believed to arise from their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways .
Case Studies
- Study on VEGFR-2 Inhibition : A recent study evaluated the anti-tumor efficacy of a quinazoline derivative in vivo, demonstrating a remarkable dose-dependent reduction in tumor growth (79% inhibition at 100 mg/kg) in lung carcinoma xenografts .
- Antituberculosis Research : A study involving the synthesis of quinazolinone benzoates found that several compounds exhibited significant anti-tuberculosis activity, making them potential candidates for further development against resistant strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, commercially available 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline can react with substituted anilines under reflux in polar aprotic solvents (e.g., DMSO or DMF) to yield derivatives . Optimization involves controlling reaction time (18–24 hours), stoichiometry (1:1 molar ratio of quinazoline to nucleophile), and temperature (80–120°C). Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography improves yield and purity .
Q. What analytical techniques are critical for characterizing 4-chloro-6,7-bis(phenylmethoxy)quinazoline and its derivatives?
- Methodological Answer : Structural confirmation requires 1H/13C NMR to verify substituent positions and high-resolution mass spectrometry (HRMS) to confirm molecular weight . Purity is assessed via HPLC (≥98% purity using C18 columns with acetonitrile/water gradients) . Thermal stability is evaluated using differential scanning calorimetry (DSC), with reported melting points ranging from 233–238°C for derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the biological activity of quinazoline derivatives?
- Methodological Answer : Modifications at the 4-chloro position and alkoxy side chains influence target binding. For instance:
- Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity for covalent inhibition (e.g., EGFR targeting) .
- Alkoxy chain length (e.g., methoxy vs. ethoxy) affects solubility and pharmacokinetics. Longer chains improve membrane permeability but may reduce metabolic stability .
Systematic SAR studies involve synthesizing derivatives (e.g., via Suzuki coupling or click chemistry) and testing in enzyme inhibition assays (IC50 values) .
Q. How can researchers resolve contradictions in reported reaction yields or biological data across studies?
- Methodological Answer : Discrepancies arise from variations in solvent purity, catalyst loading (e.g., PdCl2(PPh3)2 at 5 mol%), or reaction monitoring (TLC vs. HPLC). To resolve:
- Reproduce conditions : Use identical reagents (e.g., anhydrous solvents) and equipment (e.g., Schlenk lines for air-sensitive steps) .
- Validate assays : Standardize biological protocols (e.g., Sirt1/Sirt3 inhibition assays with positive controls) to ensure comparability .
Q. What mechanistic insights underpin the reactivity of 4-chloro-6,7-bis(phenylmethoxy)quinazoline in cross-coupling reactions?
- Methodological Answer : The 4-chloro group acts as a leaving site in SNAr reactions, facilitated by electron-donating alkoxy groups at positions 6 and 7, which activate the quinazoline core. Computational studies (DFT) predict charge distribution at the reaction center, guiding nucleophile selection (e.g., arylboronic acids in Suzuki-Miyaura coupling) . Mechanistic validation involves isolating intermediates (e.g., using LC-MS) and kinetic studies .
Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for high-temperature reactions .
- Catalyst recycling : Immobilized Pd catalysts (e.g., Pd/C) reduce metal leaching in cross-coupling steps .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
